Precision Engineering of Fluorinated Dihydrochalcones: A Technical Guide to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone
Precision Engineering of Fluorinated Dihydrochalcones: A Technical Guide to 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone
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Detailing Synthetic Procedures
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Refining Anti-inflammatory Details
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Adding Validation to Protocol
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Analyzing Enzyme Interactions
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Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into natural product scaffolds is a highly effective method for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS Registry Number: 898776-46-0)[1] is a synthetic fluorinated dihydrochalcone that exemplifies this paradigm. Dihydrochalcones—characterized by a saturated 1,3-diaryl-1-propanone framework—exhibit diverse biological properties. By integrating a highly electron-deficient 3,4,5-trifluorophenyl moiety and an electron-rich 4-methoxyphenyl group, this molecule achieves a unique physicochemical balance that enhances metabolic stability, lipophilicity, and target-specific binding affinities[2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and practical laboratory execution. This guide details the structural rationale, self-validating synthetic workflows, and the pharmacological mechanisms that make this compound a high-value target for drug development professionals.
Structural Chemistry & Rational Design
The architectural design of 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone relies on the synergistic effects of its two distinct aromatic rings attached to the propiophenone core.
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The A-Ring (3',4',5'-Trifluorophenyl): Positioned adjacent to the carbonyl group, the tri-fluoro substitution serves multiple critical functions. Fluorine acts as a bioisostere for hydrogen, minimizing steric bulk while drastically lowering the electron density of the aromatic ring due to its extreme electronegativity. This electron withdrawal increases the electrophilicity of the adjacent carbonyl carbon. More importantly, the robust C–F bonds confer exceptional metabolic stability, shielding the molecule from rapid cytochrome P450-mediated oxidative degradation[2]. In enzymatic environments, these fluorine atoms can form strong, directional multipolar interactions with amino acid residues (such as histidine and asparagine) in the active sites of target proteins[3].
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The B-Ring (4-Methoxyphenyl): Attached to the beta-carbon of the propionyl chain, the 4-methoxy group acts as a lipophilic anchor and a potent hydrogen-bond acceptor. During the synthesis of the chalcone precursor, this electron-donating group (EDG) establishes a strong "push-pull" electronic system across the α,β-unsaturated double bond, facilitating the initial condensation[4]. In the saturated dihydrochalcone, it optimizes the molecule's partition coefficient (LogP) for cellular membrane permeability.
Physicochemical Profiling
To facilitate rapid comparison for formulation and assay development, the fundamental quantitative data for 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone is summarized below.
| Parameter | Value |
| IUPAC Name | 1-(3,4,5-trifluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
| CAS Registry Number | 898776-46-0[1] |
| Molecular Formula | C16H13F3O2 |
| Molecular Weight | 294.27 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (3 Fluorine, 2 Oxygen) |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area (TPSA) | 26.30 Ų |
Synthetic Methodologies & Experimental Workflows
The acquisition of dihydrochalcones is most efficiently achieved through a two-step process: the formation of an α,β-unsaturated chalcone intermediate, followed by chemoselective reduction[3].
Protocol 1: Synthesis of the Chalcone Precursor
Causality & Design: Standard Claisen-Schmidt condensations utilize strong bases at room temperature. However, the highly electron-deficient 3,4,5-trifluorophenyl ring is highly susceptible to nucleophilic aromatic substitution ( SNAr ) by ethoxide ions, which can displace the para-fluorine. To prevent this, the reaction temperature must be strictly controlled, and the base concentration optimized[2].
Step-by-Step Methodology:
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Preparation: Dissolve 10.0 mmol of 3,4,5-trifluoroacetophenone and 10.0 mmol of 4-methoxybenzaldehyde in 25 mL of anhydrous ethanol in a round-bottom flask.
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Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
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Catalysis: Slowly add 5 mL of a pre-chilled 10% aqueous NaOH solution dropwise over 15 minutes under vigorous magnetic stirring.
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Reaction: Maintain the reaction at 5 °C for 2 hours, monitoring progression via TLC (Hexane:Ethyl Acetate 4:1).
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Workup & Validation: Pour the mixture over crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol[4].
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Self-Validation Step: Confirm the structure via 1H -NMR. The appearance of two doublet peaks around 7.4–7.8 ppm with a coupling constant ( J ) of 15–16 Hz confirms the formation of the trans-alkene bridge.
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Protocol 2: Chemoselective Hydrogenation to Dihydrochalcone
Causality & Design: The reduction of the α,β-unsaturated double bond must be strictly chemoselective to avoid over-reducing the carbonyl group into a secondary alcohol. We employ Palladium on Carbon (Pd/C) poisoned with a catalytic additive, diphenyl sulfide ( Ph2S ). The sulfide selectively dampens the catalyst's reactivity toward the carbonyl, ensuring high-fidelity reduction of only the alkene[3].
Step-by-Step Methodology:
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Preparation: Dissolve 5.0 mmol of the synthesized fluorinated chalcone in 30 mL of ethyl acetate.
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Catalyst Loading: Add 50 mg of 10% Pd/C and 2.0 mol% of diphenyl sulfide ( Ph2S ) to the flask.
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Hydrogenation: Evacuate the flask and purge with H2 gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.
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Workup & Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield the crude dihydrochalcone. Purify via silica gel column chromatography if necessary.
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Self-Validation Step: Analyze the product via 1H -NMR. The disappearance of the alkene doublets and the emergence of two distinct methylene triplets (~3.0–3.3 ppm, integrating for 2H each) definitively confirms successful chemoselective reduction.
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Synthetic workflow for 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone via chalcone.
Pharmacological Mechanisms & Biological Activity
Fluorinated chalcones and their saturated dihydrochalcone derivatives have demonstrated profound efficacy in several pharmacological domains, most notably in anti-inflammatory and antimicrobial applications.
5-Lipoxygenase (5-LOX) Inhibition
The arachidonic acid cascade is a primary driver of inflammation, with 5-Lipoxygenase (5-LOX) catalyzing the synthesis of pro-inflammatory leukotrienes. Fluorinated chalcone derivatives have been identified as potent 5-LOX inhibitors[5]. The 3,4,5-trifluorophenyl ring is highly lipophilic and perfectly sized to lodge deep within the hydrophobic catalytic pocket of the 5-LOX enzyme. By outcompeting arachidonic acid for the active site, the dihydrochalcone effectively halts the production of 5-HPETE and subsequent leukotrienes, mitigating the inflammatory response[5][6].
Antimicrobial Efflux Pump Disruption
In addition to anti-inflammatory properties, fluorinated derivatives exhibit synergistic effects when co-administered with traditional antibiotics. The lipophilic nature of the trifluorinated ring allows the molecule to intercalate into bacterial lipid bilayers and disrupt the structural integrity of bacterial efflux pumps. This prevents the bacteria from expelling antibiotic agents, thereby lowering the minimum inhibitory concentration (MIC) required to neutralize drug-resistant strains[2][4].
Mechanism of anti-inflammatory action via 5-Lipoxygenase (5-LOX) pathway inhibition.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. mdpi.com [mdpi.com]
- 3. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

